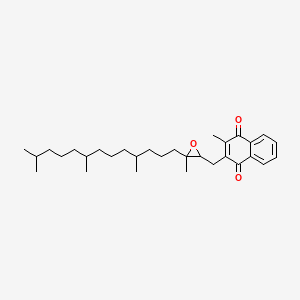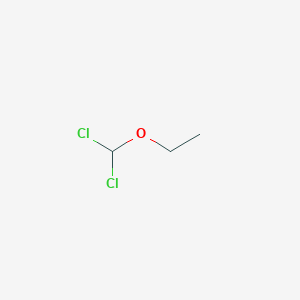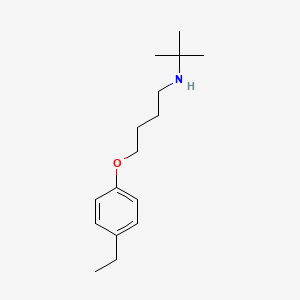
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE
Descripción general
Descripción
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a trimethylammonium group, a hydroxyphenyl group, and a carbamate group, all linked through a methylsulfate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE typically involves the reaction of (m-hydroxyphenyl)trimethylammonium with methylsulfate and a carbamate source. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trimethylammonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxyphenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is used to study enzyme interactions and cellular processes. It is particularly useful in investigating the mechanisms of enzyme inhibition and activation.
Medicine: In medicine, this compound has applications in the development of pharmaceuticals. It is used as an active ingredient in drugs designed to treat specific medical conditions, such as myasthenia gravis .
Industry: Industrially, the compound is used in the production of various chemical products, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Neostigmine Methylsulfate: Similar in structure and function, used as a cholinesterase inhibitor.
Pyridostigmine Bromide: Another cholinesterase inhibitor with a slightly different structure and longer duration of action.
Physostigmine: A natural alkaloid with similar inhibitory effects on cholinesterase.
Uniqueness: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Propiedades
IUPAC Name |
(3-carbamoyloxyphenyl)-trimethylazanium;methyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.CH4O4S/c1-12(2,3)8-5-4-6-9(7-8)14-10(11)13;1-5-6(2,3)4/h4-7H,1-3H3,(H-,11,13);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUYIINIKPQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)N.COS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214191 | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64051-18-9 | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















